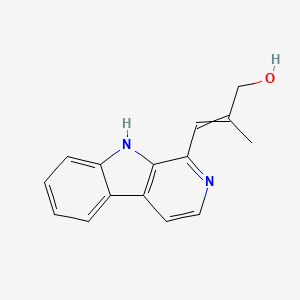
3-(9H-beta-Carbolin-1-yl)-2-methylprop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(9H-beta-Carbolin-1-yl)-2-methylprop-2-en-1-ol is a beta-carboline derivative, a class of compounds known for their diverse biological activities. Beta-carbolines are naturally occurring alkaloids found in various plants and fungi. These compounds have been studied for their potential therapeutic applications, including their roles as enzyme inhibitors and neuroprotective agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-beta-Carbolin-1-yl)-2-methylprop-2-en-1-ol typically involves the condensation of a beta-carboline precursor with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of 9H-beta-carboline-1-carbaldehyde and 2-methylprop-2-en-1-ol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
3-(9H-beta-Carbolin-1-yl)-2-methylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Beta-carboline derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex beta-carboline derivatives.
Medicine: Explored for its neuroprotective properties and potential use in treating neurological disorders.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(9H-beta-Carbolin-1-yl)-2-methylprop-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are observed .
類似化合物との比較
Similar Compounds
3-(7-hydroxy-9H-beta-carboline-1-yl)propanoic acid: Another beta-carboline derivative with similar biological activities.
1-Acetyl-beta-carboline: Known for its neuroprotective properties and enzyme inhibitory activities.
Uniqueness
3-(9H-beta-Carbolin-1-yl)-2-methylprop-2-en-1-ol stands out due to its unique structural features, which confer specific reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
143702-53-8 |
|---|---|
分子式 |
C15H14N2O |
分子量 |
238.28 g/mol |
IUPAC名 |
2-methyl-3-(9H-pyrido[3,4-b]indol-1-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C15H14N2O/c1-10(9-18)8-14-15-12(6-7-16-14)11-4-2-3-5-13(11)17-15/h2-8,17-18H,9H2,1H3 |
InChIキー |
DUJXQCCPDNEOQV-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=NC=CC2=C1NC3=CC=CC=C23)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


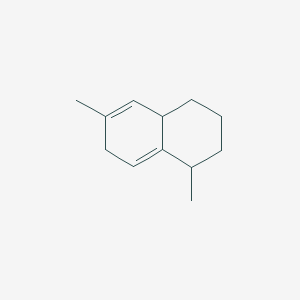
![3-(3-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12564105.png)
![(1S,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,17R,18R,19S)-8-acetyloxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docos-5-ene-5-carboxylic acid](/img/structure/B12564113.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12564121.png)


![Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B12564134.png)
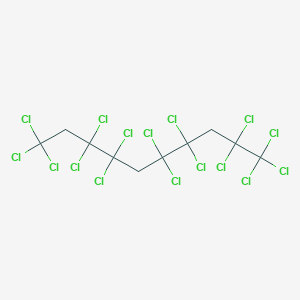
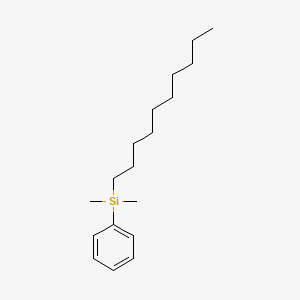
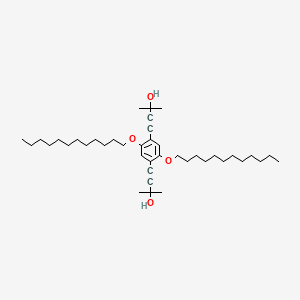

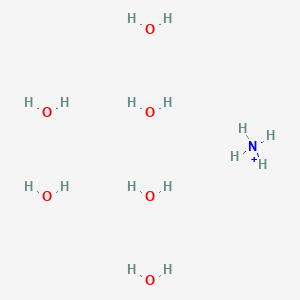

![6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide](/img/structure/B12564178.png)
